1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino and bromophenoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino groups through nitration and subsequent reduction. The bromophenoxy groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The bromophenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione is unique due to the presence of bromophenoxy groups, which impart distinct chemical reactivity and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific interactions or properties.
Properties
CAS No. |
88600-62-8 |
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Molecular Formula |
C26H18Br2N4O4 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-bromophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Br2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
InChI Key |
LCBLJUMTHDOYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)Br)N)N |
Origin of Product |
United States |
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